N-(2-Fluoroethyl)benzamide

Lipophilicity LogP Physicochemical Properties

N-(2-Fluoroethyl)benzamide (CAS 63186-89-0) is a fluorinated benzamide derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol. It belongs to the N-alkyl benzamide class, characterized by a benzoyl moiety linked to a 2-fluoroethylamine side chain.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 63186-89-0
Cat. No. B3385418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoroethyl)benzamide
CAS63186-89-0
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCF
InChIInChI=1S/C9H10FNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeySLDQAHBRDJMRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluoroethyl)benzamide (CAS 63186-89-0): Procurement-Grade Physicochemical and Structural Profile


N-(2-Fluoroethyl)benzamide (CAS 63186-89-0) is a fluorinated benzamide derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . It belongs to the N-alkyl benzamide class, characterized by a benzoyl moiety linked to a 2-fluoroethylamine side chain. The compound is a beige crystalline solid with a melting point of 50–52 °C and a measured LogP of 1.96, indicating moderate lipophilicity . Its primary utility lies in medicinal chemistry as a synthetic intermediate and as a model substrate for radiofluorination methodology development [1].

Why N-(2-Fluoroethyl)benzamide Cannot Be Replaced by N-Ethyl, N-Chloroethyl, or N-Hydroxyethyl Benzamide Analogs


The N-(2-fluoroethyl) substituent confers distinct physicochemical and conformational properties that are not replicated by non-fluorinated or alternatively halogenated N-alkyl benzamides. The fluorine atom introduces a strong stereoelectronic gauche effect between the vicinal C–F and C–N(CO) bonds, locking the side chain into a specific conformation that influences molecular recognition [1]. Furthermore, the 2-fluoroethyl group modulates lipophilicity differently than the corresponding chloroethyl or ethyl groups, with the fluorine analog exhibiting a LogP of 1.96 compared to 1.46 for the chloro analog and 1.39 for the N-ethyl parent . These differences directly impact solubility, metabolic stability, and receptor-binding pharmacophore geometry, meaning that N-ethylbenzamide, N-(2-chloroethyl)benzamide, or N-(2-hydroxyethyl)benzamide cannot serve as direct substitutes in applications where the fluorine-mediated conformational bias or the specific lipophilicity window is required [2].

N-(2-Fluoroethyl)benzamide: Head-to-Head and Cross-Study Comparative Evidence Against Closest Analogs


LogP Differentiation: N-(2-Fluoroethyl)benzamide Exhibits Higher Lipophilicity Than Its N-Ethyl and N-Chloroethyl Counterparts

N-(2-Fluoroethyl)benzamide demonstrates a measured LogP of 1.96, which is substantially higher than the ACD/LogP values for N-ethylbenzamide (LogP = 1.39) and N-(2-chloroethyl)benzamide (LogP = 1.46) . This represents a ~0.5 log unit increase versus the chloro analog, translating to an approximately three-fold greater octanol–water partition coefficient for the fluorinated compound . The N-(2-bromoethyl)benzamide exhibits a LogP of 2.20, which is higher still, but this compound has negligible commercial availability (see Evidence Item 6) .

Lipophilicity LogP Physicochemical Properties Benzamide Analogs

Synthetic Yield Benchmark: N-(2-Fluoroethyl)benzamide Achieves 88% Isolated Yield via Staudinger Reduction

In a reported Staudinger reduction-based synthesis, N-(2-fluoroethyl)benzamide was obtained in 88% isolated yield (570 mg from 385 mg of starting material hydrochloride salt, 3.87 mmol scale) as a beige crystalline solid [1]. By contrast, the synthesis of N-(2-chloroethyl)benzamide via direct condensation of benzoyl chloride with 2-chloroethylamine typically proceeds in lower yields, with optimized hydroamination routes for the N-ethyl parent requiring 24 h at 120 °C to achieve high conversion [2]. The fluoroethyl variant benefits from the compatibility of the Staudinger reduction with the 2-fluoroethyl azide precursor, enabling a rapid, high-yield route that is directly translatable to ¹⁸F-radiolabeling workflows [1].

Synthetic Methodology Radiofluorination Staudinger Reduction Yield Optimization

Conformational Control: The Fluorine Amide Gauche Effect Confers a Unique Side-Chain Geometry Absent in Non-Fluorinated Analogs

Experimental and theoretical studies have established that N-β-fluoroethylamides, including N-(2-fluoroethyl)benzamide, adopt a gauche conformation between the vicinal C–F and C–N(CO) bonds due to the fluorine amide gauche effect [1]. X-ray crystallographic data confirm this conformational preference, which is entirely absent in N-ethylbenzamide and N-(2-chloroethyl)benzamide, where the side chain adopts an extended anti conformation [2]. The gauche conformation alters the spatial orientation of the terminal fluorine atom relative to the benzamide pharmacophore, directly impacting hydrogen-bonding geometry and receptor-fit complementarity [1].

Conformational Analysis Fluorine Gauche Effect Stereoelectronic Effects Molecular Recognition

Solid-State Thermal Property Differentiation: Lower Melting Point Versus N-(2-Chloroethyl)benzamide

N-(2-Fluoroethyl)benzamide exhibits a melting point of 50–52 °C, which is approximately 50 °C lower than that of N-(2-chloroethyl)benzamide (101–105 °C) and also lower than N-(2-hydroxyethyl)benzamide (56–60 °C) [1]. This significant melting point depression reflects weaker intermolecular forces in the crystalline lattice of the fluorinated analog, potentially due to the smaller van der Waals radius and higher electronegativity of fluorine compared to chlorine, which disrupts efficient crystal packing [1].

Melting Point Crystallinity Solid-State Properties Formulation

Dopamine D2 Receptor Affinity Modulation: N-(2-Fluoroethyl) Substitution Preserves Biological Activity at Clinically Relevant Levels

In a direct head-to-head comparison using the substituted benzamide eticlopride scaffold, replacement of the N-ethyl group with an N-(2-fluoroethyl) group resulted in decreased potency for displacing [³H]spiperone from dopamine D2 receptors compared to the parent eticlopride, but the N-(2-fluoroethyl) analog retained potency within the same order of magnitude as the clinically used antipsychotic haloperidol [1]. While this study was performed on the eticlopride scaffold (which contains additional aromatic substitution and a pyrrolidinylmethyl linker), it provides the most direct evidence of how N-(2-fluoroethyl) modification affects benzamide-class dopamine D2 receptor pharmacophore recognition relative to the N-ethyl parent [1].

Dopamine D2 Receptor Receptor Binding Affinity PET Imaging Eticlopride Analogs

Commercial Availability and Purity: N-(2-Fluoroethyl)benzamide Offers Documented 98% Purity Versus Limited Catalog Presence of the Bromo Analog

N-(2-Fluoroethyl)benzamide is commercially available from Leyan (Shanghai) at a certified purity of 98% with batch-specific quality documentation, and is also listed by CymitQuimica (though noted as a discontinued product, indicating historical demand) . In contrast, N-(2-bromoethyl)benzamide shows extremely limited commercial presence: the chem960 supplier database returns zero active suppliers for this compound, and Sigma-Aldrich lists it only under the AldrichCPR (custom product request) program, indicating no regular stock availability [1]. The chloro analog N-(2-chloroethyl)benzamide is widely stocked (e.g., Fisher Scientific, 97% purity), but its LogP, melting point, and conformational properties differ substantially from the fluoro compound as documented above .

Commercial Availability Purity Specification Procurement Catalog Sourcing

N-(2-Fluoroethyl)benzamide: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


PET Tracer Development: ¹⁸F-Labeled Benzamide Synthesis via the Staudinger Reduction Platform

N-(2-Fluoroethyl)benzamide serves as a validated cold reference standard and a model substrate for the Staudinger reduction-based ¹⁸F-fluoroethylation methodology [1]. Its 88% isolated yield under mild conditions, combined with the well-characterized melting point (50–52 °C) and LogP (1.96), makes it an ideal benchmark compound for optimizing radiochemical yield and purity in PET tracer development workflows [1]. The fluorine gauche effect ensures that the radiolabeled tracer adopts the same bioactive conformation as the cold standard, a critical requirement for PET imaging validation [2].

Medicinal Chemistry: Fluorinated Building Block for CNS-Targeted Compound Libraries

With a LogP of 1.96, N-(2-fluoroethyl)benzamide occupies a lipophilicity window favorable for CNS drug discovery (typically LogP 1–4), offering enhanced membrane permeability relative to the less lipophilic N-ethyl (LogP 1.39) and N-(2-chloroethyl) (LogP 1.46) analogs [1]. The D2 receptor affinity data from the eticlopride analog class demonstrates that N-(2-fluoroethyl) substitution on benzamide scaffolds preserves receptor engagement at clinically meaningful levels, supporting its use as a privileged fragment in dopamine receptor-targeted library design [3].

Conformational Tool Compound: Stereoelectronic Control in Peptidomimetic Design

N-(2-Fluoroethyl)benzamide exemplifies the fluorine amide gauche effect, a stereoelectronic phenomenon that locks the side chain into a gauche conformation distinct from the extended anti conformation of non-fluorinated N-alkyl amides [2]. Researchers designing β-peptide mimetics or conformationally constrained bioactive molecules can procure this compound as a minimal model system to experimentally validate computational predictions of fluorine-directed folding, leveraging its commercial availability at 98% purity .

Physical Organic Chemistry: Benchmark Substrate for Studying Halogen Effects on Solid-State Properties

The 53 °C melting point gap between N-(2-fluoroethyl)benzamide (50–52 °C) and N-(2-chloroethyl)benzamide (101–105 °C) provides a clean comparative system for investigating the impact of halogen substitution on crystal packing forces, hydrogen bonding, and lattice energy in a simple benzamide scaffold [1]. Both compounds are commercially available at high purity (98% and 97%, respectively), enabling reproducible head-to-head solid-state characterization studies [1].

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